Vinyl-L-NIO hydrochloride

Description

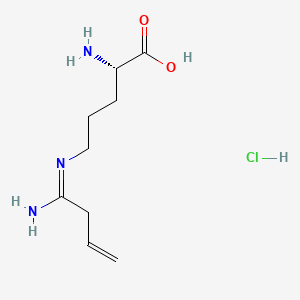

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-5-(1-aminobut-3-enylideneamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2.ClH/c1-2-4-8(11)12-6-3-5-7(10)9(13)14;/h2,7H,1,3-6,10H2,(H2,11,12)(H,13,14);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWIMDZKSYTKCZ-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(=NCCCC(C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC(=NCCC[C@@H](C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90849566 | |

| Record name | (E)-N~5~-(1-Aminobut-3-en-1-ylidene)-L-ornithine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728944-69-2 | |

| Record name | (E)-N~5~-(1-Aminobut-3-en-1-ylidene)-L-ornithine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Potent and Selective Inhibition of Neuronal Nitric Oxide Synthase by Vinyl-L-NIO Hydrochloride: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Vinyl-L-NIO hydrochloride, a potent and selective inhibitor of the neuronal nitric oxide synthase (nNOS) isoform. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound's biochemical properties and its interaction with nitric oxide synthase (NOS) enzymes.

Core Mechanism of Action: Irreversible, Mechanism-Based Inactivation of nNOS

This compound acts as a potent and highly selective inhibitor of neuronal nitric oxide synthase (nNOS).[1] Its primary mechanism of action is through irreversible, mechanism-based inactivation of the enzyme.[1] This process is dependent on the presence of the enzyme's cofactor, NADPH, and molecular oxygen.[1]

The inactivation of nNOS by Vinyl-L-NIO is a time-dependent process, characteristic of mechanism-based inhibitors. The compound initially binds to the active site of the enzyme, and through the catalytic action of the enzyme itself, is converted into a reactive intermediate. This intermediate then covalently modifies the enzyme, leading to its irreversible inactivation.

Quantitative Analysis of Inhibitory Potency and Selectivity

The inhibitory activity of this compound has been quantified against the three major isoforms of nitric oxide synthase: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). The data clearly demonstrates a profound selectivity for the neuronal isoform.

| Parameter | nNOS | eNOS | iNOS |

| Ki (Initial Inhibition) | 100 nM | 12 µM | 60 µM |

| Ki (Inactivation) | 90 nM | - | - |

| kinact | 0.078 min-1 | - | Not Inactivated |

Table 1: Summary of quantitative data for the inhibition of NOS isoforms by this compound. Data sourced from APExBIO and Cayman Chemical.[1]

The Ki value for the initial, reversible binding to nNOS is 100 nM.[1] In the presence of NADPH and O2, Vinyl-L-NIO irreversibly inactivates nNOS with a Ki of 90 nM and a kinact of 0.078 min-1.[1] In stark contrast, Vinyl-L-NIO exhibits significantly lower potency against eNOS and iNOS. The Ki values for eNOS and iNOS are 12 µM and 60 µM, respectively, indicating a selectivity of over 100-fold for nNOS compared to the other isoforms.[1] Furthermore, Vinyl-L-NIO does not cause inactivation of iNOS.[1] While it can inactivate eNOS, this requires approximately 20-fold higher concentrations to achieve a rate of inactivation that is 75% of that observed with nNOS.[1]

Signaling Pathway of nNOS Inhibition

The following diagram illustrates the mechanism-based inactivation of nNOS by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory action of this compound.

Determination of Ki (Initial Inhibition) by Citrulline Assay

This assay measures the initial rate of NOS activity by quantifying the conversion of L-[3H]arginine to L-[3H]citrulline.

Materials:

-

Purified nNOS, eNOS, and iNOS enzymes

-

This compound

-

L-[3H]arginine

-

NADPH

-

CaCl2

-

Calmodulin (for nNOS and eNOS)

-

BH4 (Tetrahydrobiopterin)

-

HEPES buffer (pH 7.4)

-

Dowex AG 50WX-8 resin (Na+ form)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, CaCl2, calmodulin (for nNOS and eNOS), BH4, and NADPH.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding the respective NOS enzyme and L-[3H]arginine.

-

Incubate the reaction at 37°C for a short period (e.g., 10-20 minutes) to measure the initial velocity.

-

Stop the reaction by adding a stop buffer containing EDTA.

-

Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin to separate the unreacted L-[3H]arginine (which binds to the resin) from the L-[3H]citrulline (which flows through).

-

Collect the eluate containing L-[3H]citrulline and quantify the radioactivity using a scintillation counter.

-

Plot the initial reaction velocities against the inhibitor concentration and fit the data to the Morrison equation for tight-binding inhibitors to determine the Ki value.

Determination of kinact and Ki (Inactivation)

This experiment measures the time-dependent inactivation of nNOS by Vinyl-L-NIO.

Materials:

-

Same as for the Ki determination assay.

Procedure:

-

Pre-incubate the nNOS enzyme with varying concentrations of this compound in the presence of NADPH and O2 for different time intervals.

-

At each time point, take an aliquot of the pre-incubation mixture and dilute it into a reaction mixture containing L-[3H]arginine and other necessary cofactors to measure the remaining enzyme activity. The dilution should be sufficient to prevent further significant inactivation during the activity assay.

-

Measure the NOS activity using the citrulline assay as described above.

-

For each concentration of Vinyl-L-NIO, plot the natural logarithm of the remaining enzyme activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).

-

Plot the kobs values against the corresponding Vinyl-L-NIO concentrations. Fit this data to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half the maximal rate of inactivation (Ki).

References

An In-depth Technical Guide to the Discovery and Synthesis of Vinyl-L-NIO Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl-L-NIO hydrochloride (L-VNIO) is a potent and selective mechanism-based inactivator of neuronal nitric oxide synthase (nNOS). This technical guide provides a comprehensive overview of the discovery, synthesis, and biochemical characterization of this compound. It includes a detailed summary of its inhibitory activity against nitric oxide synthase (NOS) isoforms, experimental protocols for its synthesis and enzymatic assays, and graphical representations of the relevant biochemical pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the inhibition of nitric oxide synthase.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[1][2] The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms: neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3). While essential for normal physiological functions, the overproduction of NO, particularly by nNOS and iNOS, has been implicated in various pathophysiological conditions, including neurodegenerative diseases and inflammatory disorders.[1] This has driven the development of NOS inhibitors as potential therapeutic agents. An ideal inhibitor would exhibit high potency and selectivity for the specific NOS isoform implicated in a particular disease state, thereby minimizing off-target effects.

Vinyl-L-NIO (N5-(1-imino-3-butenyl)-L-ornithine), also known as L-VNIO, was identified as a potent and selective inhibitor of nNOS.[1] It acts as a mechanism-based inactivator, meaning it is converted by the target enzyme into a reactive species that irreversibly inactivates the enzyme.[1] This guide delves into the foundational research that established Vinyl-L-NIO as a significant tool for studying the role of nNOS in various biological systems.

Discovery and Mechanism of Action

This compound was first described by Babu and Griffith in a 1998 publication in the Journal of Biological Chemistry.[1] Their research demonstrated that L-VNIO is a competitive inhibitor of nNOS with respect to the substrate L-arginine.[1] In the presence of the necessary cofactors, NADPH and O₂, L-VNIO is processed by nNOS, leading to the irreversible inactivation of the enzyme.[1] This inactivation is dependent on the presence of Ca²⁺/calmodulin, a key regulator of nNOS activity.[1] Spectral analysis revealed that the mechanism of inactivation involves the modification or loss of the heme cofactor within the nNOS enzyme.[1]

A key finding of the initial research was the selectivity of Vinyl-L-NIO for nNOS. The inducible isoform (iNOS) was not inactivated by L-VNIO, and the endothelial isoform (eNOS) required significantly higher concentrations (approximately 20-fold) to achieve a comparable rate of inactivation to that observed with nNOS.[1]

Quantitative Data

The inhibitory potency and selectivity of this compound are summarized in the tables below. The data is compiled from the foundational study by Babu and Griffith (1998).[1]

Table 1: Inhibitory Constants (Kᵢ) of Vinyl-L-NIO for NOS Isoforms

| NOS Isoform | Kᵢ (nM) |

| nNOS | 100 |

| eNOS | 12,000 |

| iNOS | 60,000 |

Table 2: Inactivation Kinetics of Vinyl-L-NIO for nNOS

| Parameter | Value |

| Kᵢ (inactivation) | 90 nM |

| k_inact | 0.078 min⁻¹ |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the key enzymatic assays used for its characterization. These protocols are based on the procedures described in the primary literature.

Synthesis of this compound

The synthesis of N⁵-(1-imino-3-butenyl)-L-ornithine hydrochloride is a multi-step process that begins with a protected form of L-ornithine. The following is a representative synthetic scheme based on the original discovery.

Materials:

-

Nα-tert-Butoxycarbonyl-L-ornithine (Nα-Boc-L-ornithine)

-

3-Butenenitrile

-

Triethylamine

-

Hydrogen sulfide

-

Methyl iodide

-

Diethyl ether

-

Methanol

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Thioamide Formation: Nα-Boc-L-ornithine is reacted with 3-butenenitrile in the presence of triethylamine and hydrogen sulfide to form the corresponding thioamide. This reaction is typically carried out in a suitable organic solvent and may require several hours to proceed to completion.

-

S-Methylation: The resulting thioamide is then S-methylated using methyl iodide. This step converts the thioamide into a more reactive thioimidate intermediate.

-

Amidination: The S-methylated intermediate is reacted with the free δ-amino group of a second molecule of Nα-Boc-L-ornithine to form the protected amidine.

-

Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed by treatment with a strong acid, such as hydrochloric acid in an organic solvent like methanol or dioxane.

-

Purification: The final product, this compound, is purified by recrystallization or column chromatography to yield a white solid.

Note: The detailed reaction conditions, including stoichiometry, temperature, and reaction times, should be optimized based on the specific laboratory setup and scale of the synthesis.

Nitric Oxide Synthase Activity Assay

The activity of NOS isoforms and the inhibitory effects of Vinyl-L-NIO can be determined by monitoring the conversion of L-[³H]arginine to L-[³H]citrulline.

Materials:

-

Purified nNOS, eNOS, or iNOS

-

L-[³H]arginine

-

NADPH

-

Calmodulin (for nNOS and eNOS)

-

CaCl₂

-

Tetrahydrobiopterin (BH₄)

-

HEPES buffer

-

This compound stock solution

-

Dowex AG 50W-X8 resin (Na⁺ form)

-

Scintillation cocktail and counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer (pH 7.4), NADPH, CaCl₂, calmodulin, BH₄, and L-[³H]arginine.

-

Enzyme Addition: Add the purified NOS enzyme to the reaction mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound for a specified time before adding the substrate.

-

Initiation and Incubation: Initiate the reaction by adding the enzyme (or substrate if the enzyme was pre-incubated with the inhibitor). Incubate the mixture at 37°C for a defined period (e.g., 10-20 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA and a high concentration of non-radiolabeled L-arginine.

-

Separation of L-[³H]citrulline: Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin (Na⁺ form). The positively charged L-[³H]arginine will bind to the resin, while the neutral L-[³H]citrulline will pass through.

-

Quantification: Collect the eluate containing L-[³H]citrulline, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of L-[³H]citrulline produced to determine the enzyme activity. For inhibition studies, plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ or Kᵢ values.

Determination of Inactivation Kinetics (k_inact and Kᵢ)

To determine the rate of irreversible inactivation, the enzyme is incubated with the inactivator for various time points, and the remaining enzyme activity is measured.

Procedure:

-

Pre-incubation: Pre-incubate the NOS enzyme with different concentrations of this compound in the presence of NADPH and O₂ at 37°C.

-

Time-course Sampling: At various time intervals, withdraw aliquots of the pre-incubation mixture.

-

Activity Measurement: Immediately dilute the aliquots into the NOS activity assay mixture (described in section 4.2) containing a high concentration of L-arginine to stop the inactivation process and measure the remaining enzyme activity.

-

Data Analysis: For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs).

-

Determination of k_inact and Kᵢ: Plot the k_obs values against the inhibitor concentrations and fit the data to the Michaelis-Menten equation for inactivation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (Kᵢ).

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl-L-NIO hydrochloride is a potent and selective mechanism-based inactivator of neuronal nitric oxide synthase (nNOS). This technical guide provides an in-depth overview of the function, experimental applications, and key quantitative data related to this compound. It is designed to serve as a comprehensive resource for researchers and professionals in drug development and neuroscience, offering detailed experimental protocols and visual representations of its mechanism of action and experimental workflows.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including neurotransmission, vasodilation, and the immune response. The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms: neuronal (nNOS or NOS-1), endothelial (eNOS or NOS-3), and inducible (iNOS or NOS-2). The overproduction of NO by nNOS has been implicated in various neurological disorders, making selective inhibitors of this isoform valuable tools for research and potential therapeutic agents.

This compound (N5-(1-Imino-3-butenyl)-L-ornithine hydrochloride) has emerged as a potent and highly selective inhibitor of nNOS.[1][2] Its mechanism of action involves irreversible inactivation, providing a powerful tool for dissecting the specific roles of nNOS in complex biological systems.[1][2] This guide will detail the quantitative parameters of its inhibitory activity, provide protocols for its use in key experiments, and illustrate its role in relevant signaling pathways.

Mechanism of Action

Vinyl-L-NIO acts as a mechanism-based inactivator of nNOS. In the presence of the necessary cofactors, NADPH and O₂, Vinyl-L-NIO is processed by the enzyme, leading to a chemical modification of the enzyme's heme cofactor and subsequent irreversible inactivation.[2] This targeted inactivation is highly selective for nNOS over the other isoforms.

Signaling Pathway of nNOS Inhibition

The following diagram illustrates the canonical nNOS signaling pathway and the point of inhibition by this compound.

Quantitative Data

The inhibitory potency and selectivity of this compound have been quantitatively characterized in seminal research. The following tables summarize the key kinetic parameters.

Table 1: Inhibitor Constants (Ki) of Vinyl-L-NIO for NOS Isoforms

| NOS Isoform | Ki | Reference |

| Neuronal (nNOS) | 100 nM | [1][2] |

| Endothelial (eNOS) | 12 µM | [1][2] |

| Inducible (iNOS) | 60 µM | [1][2] |

As determined by initial rate measurements.

Table 2: Inactivation Kinetics of Vinyl-L-NIO for nNOS

| Parameter | Value | Reference |

| kinact | 0.078 min-1 | [1][2] |

| KI | 90 nM | [1][2] |

Measured in the presence of NADPH and O₂.

Table 3: In Vivo Efficacy of Vinyl-L-NIO

| Experimental Model | Dose | Effect | Reference |

| LPS-induced fever in rats | 10 µ g/animal (intracerebroventricular) | 43% reduction in fever index | [1][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, based on published primary research.

In Vitro Nitric Oxide Synthase Activity Assay

This protocol is adapted from the methods described by Babu and Griffith (1998) to determine the inhibitory activity of Vinyl-L-NIO.

Objective: To measure the inhibition of nNOS, eNOS, and iNOS activity by Vinyl-L-NIO.

Materials:

-

Purified nNOS, eNOS, or iNOS enzyme

-

This compound

-

L-[14C]Arginine

-

NADPH

-

CaCl₂

-

Calmodulin

-

Tetrahydrobiopterin (BH₄)

-

HEPES buffer (pH 7.4)

-

Dowex AG 50W-X8 resin (Na⁺ form)

-

Scintillation fluid

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, CaCl₂, calmodulin, BH₄, and the desired concentration of this compound.

-

Add the purified NOS enzyme to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding L-[14C]Arginine and NADPH.

-

Allow the reaction to proceed for a defined period (e.g., 15 minutes) at 37°C.

-

Terminate the reaction by adding a stop buffer (e.g., containing EDTA).

-

Apply the reaction mixture to a column of Dowex AG 50W-X8 resin to separate L-[14C]Citrulline from unreacted L-[14C]Arginine.

-

Elute the L-[14C]Citrulline and quantify the radioactivity using liquid scintillation counting.

-

Calculate the enzyme activity and determine the inhibitory effect of Vinyl-L-NIO at different concentrations to calculate the Ki value.

Experimental Workflow: In Vitro NOS Inhibition Assay

In Vivo Study: Attenuation of LPS-Induced Fever in Rats

This protocol is based on the study by Soszynski and Chelminiak (2007).

Objective: To assess the effect of intracerebroventricular administration of Vinyl-L-NIO on lipopolysaccharide (LPS)-induced fever in rats.

Materials:

-

Male Wistar rats

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline

-

Anesthetic (e.g., ketamine/xylazine)

-

Stereotaxic apparatus

-

Intracerebroventricular (i.c.v.) guide cannula

-

Biotelemetry transmitters for body temperature monitoring

Procedure:

-

Surgically implant biotelemetry transmitters into the abdominal cavity of the rats for continuous monitoring of body temperature.

-

Implant a guide cannula into the lateral cerebral ventricle using a stereotaxic apparatus. Allow for a recovery period of at least one week.

-

On the day of the experiment, record baseline body temperature for at least 2 hours.

-

Administer this compound (10 µg in sterile saline) or vehicle (sterile saline) via intracerebroventricular injection.

-

Immediately following the i.c.v. injection, administer LPS (50 µg/kg) or saline via intraperitoneal (i.p.) injection.

-

Continuously monitor the body temperature of the rats for several hours (e.g., 7 hours) post-injection.

-

Calculate the fever index for each group to determine the effect of Vinyl-L-NIO on the febrile response.

Experimental Workflow: In Vivo Fever Study

References

Unraveling the Selectivity of Vinyl-L-NIO for Neuronal Nitric Oxide Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO), a pleiotropic signaling molecule, is synthesized by three distinct isoforms of nitric oxide synthase (NOS): neuronal (nNOS or NOS-I), inducible (iNOS or NOS-II), and endothelial (eNOS or NOS-III).[1] While each isoform plays a crucial role in various physiological processes, the dysregulation of nNOS has been implicated in a spectrum of neurological and neuropsychiatric disorders, making it a prime target for therapeutic intervention.[1][2][3] The development of selective inhibitors for nNOS is paramount to avoid off-target effects associated with the inhibition of eNOS (cardiovascular implications) and iNOS (immunomodulatory consequences).[4]

Vinyl-L-NIO (L-N5-(1-imino-3-butenyl)-ornithine) has emerged as a potent and selective mechanism-based inactivator of nNOS.[5][6] This technical guide provides an in-depth analysis of the selectivity of Vinyl-L-NIO for nNOS isoforms, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to aid researchers in their understanding and application of this critical research tool.

Data Presentation: Quantitative Analysis of Vinyl-L-NIO Selectivity

The selectivity of Vinyl-L-NIO for nNOS over other isoforms is a key attribute that underpins its utility in research and potential therapeutic development. The following table summarizes the key quantitative parameters that define this selectivity.

| Parameter | nNOS | eNOS | iNOS | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) | Reference |

| Ki (nM) | 100 | 12,000 | 60,000 | 120-fold | 600-fold | [5][6][7] |

| KI (nM) | 90 | - | - | - | - | [5][6] |

| kinact (min-1) | 0.078 | Requires ~20x higher concentration for 75% of nNOS inactivation rate | Not inactivated | - | - | [5][6] |

Table 1: Inhibitory and Inactivation Constants of Vinyl-L-NIO for NOS Isoforms. Ki represents the reversible inhibition constant, KI is the concentration required for half-maximal inactivation, and kinact is the maximal rate of inactivation.

Mechanism of Action: Mechanism-Based Inactivation

Vinyl-L-NIO acts as a mechanism-based inactivator of nNOS, a process that is dependent on the presence of NADPH and O2.[5][6] Initially, Vinyl-L-NIO binds to the active site of nNOS in a reversible manner, competing with the natural substrate, L-arginine.[5][6] However, in the presence of the necessary cofactors, the enzyme processes Vinyl-L-NIO, leading to an irreversible inactivation. This inactivation is accompanied by the loss or modification of the nNOS heme cofactor, which is critical for the enzyme's catalytic activity.[5][6][8] Notably, this mechanism-based inactivation is highly selective for nNOS. The inducible isoform (iNOS) is not inactivated by Vinyl-L-NIO, and the endothelial isoform (eNOS) requires significantly higher concentrations (approximately 20-fold) to achieve a comparable rate of inactivation to that observed with nNOS.[5][6]

Experimental Protocols

Accurate determination of NOS inhibition and selectivity is crucial. The following are detailed methodologies for key experiments cited in the characterization of Vinyl-L-NIO.

Protocol 1: In Vitro NOS Activity Assay (Griess Reagent Method)

This assay quantifies nitric oxide production by measuring the accumulation of its stable breakdown products, nitrite and nitrate.

Materials:

-

Purified nNOS, eNOS, and iNOS enzymes

-

Vinyl-L-NIO

-

L-arginine solution

-

NADPH solution

-

Calmodulin (for nNOS and eNOS)

-

CaCl2 (for nNOS and eNOS)

-

(6R)-5,6,7,8-tetrahydrobiopterin (BH4)

-

Flavin adenine dinucleotide (FAD)

-

Flavin mononucleotide (FMN)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

-

Nitrate Reductase

-

Griess Reagent A (e.g., sulfanilamide in phosphoric acid)

-

Griess Reagent B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing assay buffer, L-arginine, NADPH, FAD, FMN, and BH4. For nNOS and eNOS, also include Calmodulin and CaCl2.

-

Add Inhibitor: Add varying concentrations of Vinyl-L-NIO to the wells. Include a control group with no inhibitor.

-

Initiate Reaction: Initiate the enzymatic reaction by adding the purified NOS enzyme to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Nitrate to Nitrite Conversion: Add nitrate reductase to each well to convert any nitrate to nitrite. Incubate as per the manufacturer's instructions.

-

Color Development: Add Griess Reagent A followed by Griess Reagent B to each well. Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure Absorbance: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Generate a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in each sample. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value for each NOS isoform.[9][10]

Protocol 2: Radiochemical NOS Activity Assay (L-Arginine to L-Citrulline Conversion)

This assay directly measures enzyme activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

-

Purified nNOS, eNOS, and iNOS enzymes

-

Vinyl-L-NIO

-

L-[3H]arginine

-

Unlabeled L-arginine

-

NADPH solution

-

Calmodulin (for nNOS and eNOS)

-

CaCl2 (for nNOS and eNOS)

-

BH4, FAD, FMN

-

Assay Buffer

-

Dowex AG 50W-X8 resin (Na+ form)

-

Scintillation vials and fluid

-

Scintillation counter

Procedure:

-

Prepare Reaction Mixture: In microcentrifuge tubes, prepare a reaction mixture containing assay buffer, L-[3H]arginine, unlabeled L-arginine, NADPH, FAD, FMN, and BH4. For nNOS and eNOS, include Calmodulin and CaCl2.

-

Add Inhibitor: Add varying concentrations of Vinyl-L-NIO. Include a control group with no inhibitor.

-

Initiate Reaction: Add the purified NOS enzyme to each tube to start the reaction.

-

Incubation: Incubate at 37°C for a specified time (e.g., 15-30 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop buffer (e.g., containing EDTA and a high concentration of L-arginine).

-

Separate L-Citrulline: Apply the reaction mixture to columns containing Dowex AG 50W-X8 resin. The positively charged L-[3H]arginine will bind to the resin, while the neutral L-[3H]citrulline will flow through.

-

Quantify Radioactivity: Collect the eluate containing L-[3H]citrulline into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of L-[3H]citrulline formed and determine the enzyme activity. Calculate the percent inhibition for each inhibitor concentration to determine the IC50 or Ki values.[11]

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

References

- 1. nNOS and Neurological, Neuropsychiatric Disorders: A 20-Year Story - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Functional Roles of Neuronal Nitric Oxide Synthase in Neurodegenerative Diseases and Mood Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. akavatx.com [akavatx.com]

- 5. N5-(1-Imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. On the selectivity of neuronal NOS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]

- 11. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

The chemical structure and properties of Vinyl-L-NIO hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl-L-NIO hydrochloride, also known as N⁵-(1-imino-3-butenyl)-L-ornithine monohydrochloride, is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[1] Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response. The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms: neuronal (nNOS or NOS1), endothelial (eNOS or NOS3), and inducible (iNOS or NOS2). While NO is essential for normal physiological functions, its overproduction by nNOS has been implicated in various neuropathological conditions. This makes the selective inhibition of nNOS a promising therapeutic strategy. This compound has emerged as a valuable research tool for investigating the roles of nNOS in health and disease due to its high potency and selectivity. This guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of this compound.

Chemical Structure and Properties

This compound is a synthetic L-ornithine derivative. Its chemical structure is characterized by the presence of a vinyl group in the imino-butenyl side chain, which is crucial for its mechanism of action.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | N⁵-(1-imino-3-butenyl)-L-ornithine, monohydrochloride | [2] |

| Alternate Names | L-VNIO (hydrochloride) | [2] |

| CAS Number | 728944-69-2 | [2] |

| Molecular Formula | C₉H₁₇N₃O₂・HCl | [2] |

| Molecular Weight | 235.71 g/mol | [2] |

| Purity | ≥95% | [2] |

| Appearance | A film | [1] |

| Solubility | DMF: 60 mg/ml, DMSO: 50 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 10 mg/ml | [3] |

| Storage | Store at -20°C |

Mechanism of Action

This compound is a mechanism-based, irreversible inhibitor of nNOS.[3] Its inhibitory action involves a two-step process:

-

Reversible Binding: Initially, this compound binds to the active site of nNOS in a reversible manner, competing with the natural substrate, L-arginine.

-

Irreversible Inactivation: In the presence of the necessary cofactors, NADPH and O₂, the enzyme processes the vinyl group of the inhibitor. This leads to the formation of a reactive intermediate that covalently modifies and inactivates the enzyme. This inactivation is time-dependent and irreversible.

The selectivity of this compound for nNOS over the other isoforms is a key feature.

Table 2: Inhibitory Activity of this compound against NOS Isoforms

| Parameter | nNOS | eNOS | iNOS | Reference |

| Kᵢ (Initial Inhibition) | 100 nM | 12 µM | 60 µM | [3] |

| Kᵢ (Inactivation) | 90 nM | - | - | [3] |

| kᵢₙₐ꜀ₜ | 0.078 min⁻¹ | - | Not inactivated | [3] |

As the data indicates, this compound is significantly more potent in inhibiting nNOS compared to eNOS and iNOS.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is described by Babu and Griffith (1998). The synthesis is a multi-step process that is beyond the scope of this guide to reproduce in full detail. Researchers are advised to consult the original publication for the precise methodology. The general workflow is as follows:

In Vitro nNOS Inhibition Assay

The inhibitory activity of this compound on nNOS can be determined by monitoring the conversion of L-arginine to L-citrulline.

Materials:

-

Purified nNOS enzyme

-

This compound

-

L-[³H]arginine

-

NADPH

-

Calmodulin

-

CaCl₂

-

Tetrahydrobiopterin (BH₄)

-

HEPES buffer

-

Dowex AG 50W-X8 resin

-

Scintillation cocktail

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer, NADPH, CaCl₂, calmodulin, and BH₄.

-

Enzyme and Inhibitor Incubation: Pre-incubate the purified nNOS enzyme with varying concentrations of this compound for a defined period at 37°C.

-

Initiation of Reaction: Start the reaction by adding L-[³H]arginine to the pre-incubated mixture.

-

Reaction Termination: After a specific time, terminate the reaction by adding a stop buffer containing EDTA.

-

Separation of L-citrulline: Apply the reaction mixture to a Dowex AG 50W-X8 resin column to separate the unreacted L-[³H]arginine from the product, L-[³H]citrulline.

-

Quantification: Elute the L-[³H]citrulline and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each concentration of this compound and determine the Kᵢ and kᵢₙₐ꜀ₜ values.

In Vivo Inhibition of LPS-Induced Fever in Rats

This protocol is adapted from Soszynski and Chelminiak (2007).[4]

Animals:

-

Male Wistar rats

Materials:

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline

-

Equipment for intracerebroventricular (i.c.v.) injection

-

Temperature monitoring system (e.g., biotelemetry)

Protocol:

-

Animal Preparation: Acclimate the rats to the experimental conditions. For i.c.v. administration, surgically implant a guide cannula into the lateral cerebral ventricle.

-

Drug Administration: Dissolve this compound in sterile saline. Administer a dose of 10 µ g/rat via i.c.v. injection.[4]

-

Induction of Fever: Immediately following the administration of this compound, inject LPS intraperitoneally at a dose of 50 µg/kg.[4]

-

Temperature Monitoring: Continuously monitor the core body temperature of the rats for several hours post-injection.

-

Data Analysis: Compare the febrile response in rats treated with this compound to a control group that received a vehicle. The fever index can be calculated to quantify the overall febrile response.

Signaling Pathway

This compound exerts its effects by inhibiting nNOS, which is a key enzyme in the nitric oxide signaling pathway. In neuronal cells, nNOS is often associated with the NMDA receptor through the postsynaptic density protein 95 (PSD-95). Activation of the NMDA receptor leads to an influx of Ca²⁺, which in turn activates calmodulin and subsequently nNOS to produce NO.

Conclusion

This compound is a powerful and selective tool for the study of nNOS. Its mechanism-based irreversible inhibition provides a sustained effect, making it suitable for both in vitro and in vivo investigations. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of the multifaceted roles of nitric oxide in the nervous system and beyond. Further research into the therapeutic potential of selective nNOS inhibitors like this compound is warranted for a variety of neurological disorders.

References

Initial Studies on the Physiological Effects of nNOS Inhibition by Vinyl-L-NIO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuronal nitric oxide synthase (nNOS or NOS-1) is a key enzyme in the central and peripheral nervous systems, responsible for the production of nitric oxide (NO), a versatile signaling molecule. NO plays a crucial role in a wide array of physiological processes, including neurotransmission, synaptic plasticity, and the regulation of cerebral blood flow. Dysregulation of nNOS activity has been implicated in various pathological conditions, making it a significant target for therapeutic intervention. Vinyl-L-NIO (N5-(1-Imino-3-butenyl)-L-ornithine) has emerged as a potent and selective inhibitor of nNOS. This technical guide provides an in-depth overview of the initial studies investigating the physiological effects of nNOS inhibition by Vinyl-L-NIO, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data from initial studies on Vinyl-L-NIO, focusing on its inhibitory activity against NOS isoforms and its observed physiological effects.

Table 1: In Vitro Inhibitory Activity of Vinyl-L-NIO Against Nitric Oxide Synthase (NOS) Isoforms [1][2]

| Parameter | nNOS | eNOS | iNOS |

| Inhibition Constant (Ki) | 100 nM | 12 µM | 60 µM |

| Inactivation Constant (kinact) | 0.078 min-1 | Not specified | Not inactivated |

| Irreversible Inactivation Ki | 90 nM | Not specified | Not applicable |

| Selectivity (nNOS vs. eNOS) | ~120-fold | - | - |

| Selectivity (nNOS vs. iNOS) | ~600-fold | - | - |

Table 2: In Vivo Physiological Effects of Vinyl-L-NIO Administration in Rats

| Physiological Parameter | Species/Model | Administration Route & Dose | Observed Effect | Reference |

| Mean Arterial Pressure | Wistar Kyoto Rats | Intravenous infusion (0.5 mg/kg/min for 60 min) | Significant increase in blood pressure in both male and female rats. | [3] |

| Body Temperature (Fever) | Wistar Rats | Intracerebroventricular injection (10 µ g/rat ) | Suppressed LPS-induced fever; fever index reduced by 43%. | [1][4] |

| Body Temperature (Normal) | Wistar Rats | Intracerebroventricular injection (10 µ g/rat ) | No effect on normal day-time or night-time body temperature. | [1][4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the initial studies of Vinyl-L-NIO.

In Vitro nNOS Inhibition Assay

This protocol is based on commercially available nitric oxide synthase activity assay kits and the principles of measuring NO production.[5][6][7]

Objective: To determine the inhibitory potency (Ki) of Vinyl-L-NIO on purified nNOS.

Materials:

-

Purified recombinant nNOS enzyme

-

Vinyl-L-NIO

-

NOS assay buffer

-

L-arginine (substrate)

-

NADPH (cofactor)

-

Calmodulin, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (co-factors)

-

Griess Reagent (for NO detection)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare a series of concentrations of Vinyl-L-NIO in NOS assay buffer. Prepare a stock solution of L-arginine.

-

Enzyme Reaction:

-

In a 96-well plate, add the NOS assay buffer, cofactors (NADPH, Calmodulin, FAD, FMN, tetrahydrobiopterin), and varying concentrations of Vinyl-L-NIO to different wells.

-

Add a fixed concentration of purified nNOS enzyme to each well.

-

Initiate the reaction by adding a saturating concentration of L-arginine to each well.

-

Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

-

-

Nitric Oxide Detection:

-

Stop the enzyme reaction.

-

Add Griess Reagent 1 and Griess Reagent 2 to each well. These reagents react with nitrite, a stable breakdown product of NO, to produce a colored product.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of nitrite.

-

Calculate the rate of NO production in the presence of different concentrations of Vinyl-L-NIO.

-

Determine the IC50 value (the concentration of Vinyl-L-NIO that inhibits 50% of nNOS activity).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which relates IC50 to the affinity of the substrate for the enzyme.

-

In Vivo Blood Pressure Measurement in Rats[3]

Objective: To assess the effect of Vinyl-L-NIO on systemic blood pressure.

Materials:

-

Wistar Kyoto rats (12-week-old, male and female)

-

Vinyl-L-NIO (VNIO)

-

Anesthetic

-

Catheters for intravenous infusion and arterial blood pressure monitoring

-

Infusion pump

-

Blood pressure transducer and recording system

Procedure:

-

Animal Preparation:

-

Anesthetize the rats.

-

Surgically implant a catheter into a femoral vein for drug infusion and a catheter into a femoral artery for continuous blood pressure monitoring.

-

-

Experimental Protocol:

-

Allow the animals to stabilize after surgery.

-

Record baseline mean arterial blood pressure (MAP).

-

Initiate a continuous intravenous infusion of Vinyl-L-NIO at a rate of 0.5 mg/kg/min for 60 minutes.

-

Continuously monitor and record MAP throughout the infusion period.

-

-

Data Analysis:

-

Calculate the change in MAP from baseline at different time points during the infusion.

-

Compare the blood pressure changes in the Vinyl-L-NIO treated group to a control group receiving a vehicle infusion.

-

Perform statistical analysis to determine the significance of the observed changes.

-

In Vivo Intracerebroventricular (ICV) Injection for Fever Studies in Rats[4][8]

Objective: To evaluate the effect of centrally administered Vinyl-L-NIO on lipopolysaccharide (LPS)-induced fever.

Materials:

-

Wistar rats

-

Vinyl-L-NIO (vL-NIO)

-

Lipopolysaccharide (LPS)

-

Stereotaxic apparatus

-

Guide cannula for ICV injection

-

Syringe pump

-

Temperature monitoring system (e.g., telemetry)

Procedure:

-

Surgical Implantation of Cannula:

-

Anesthetize the rats and place them in a stereotaxic apparatus.

-

Surgically implant a guide cannula into a lateral cerebral ventricle.

-

Allow the animals to recover for at least one week.

-

-

Experimental Protocol:

-

On the day of the experiment, record baseline body temperature.

-

Administer an intracerebroventricular injection of Vinyl-L-NIO (10 µg in a small volume, e.g., 5 µL) through the implanted cannula.

-

Immediately following the ICV injection, administer an intraperitoneal injection of LPS (e.g., 50 µg/kg) to induce fever.

-

Continuously monitor body temperature for several hours.

-

-

Data Analysis:

-

Calculate the change in body temperature from baseline over time.

-

Calculate a "fever index" (the area under the temperature curve) to quantify the total febrile response.

-

Compare the febrile response in rats treated with Vinyl-L-NIO to a control group receiving a vehicle ICV injection followed by LPS.

-

Perform statistical analysis to determine the significance of any attenuation of the fever response.

-

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the canonical nNOS signaling pathway and the point of inhibition by Vinyl-L-NIO.

Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

References

- 1. apexbt.com [apexbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Acute nitric oxide synthase inhibition induces greater increases in blood pressure in female versus male Wistar Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jpp.krakow.pl [jpp.krakow.pl]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]

The Impact of Vinyl-L-NIO on Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of Vinyl-L-NIO, a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), in the modulation of synaptic plasticity. Nitric oxide (NO) has been identified as a critical signaling molecule in the central nervous system, playing a pivotal role in the mechanisms underlying long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory. By selectively targeting nNOS, Vinyl-L-NIO offers a powerful tool to dissect the specific contributions of neuronal NO to these processes. This document summarizes the current understanding of the nNOS signaling pathway in synaptic plasticity, presents quantitative data from studies utilizing nNOS inhibitors, provides detailed experimental protocols for key assays, and visualizes complex biological pathways and workflows.

Introduction: Vinyl-L-NIO and Synaptic Plasticity

Vinyl-L-NIO, also known as N5-(1-imino-3-butenyl)-L-ornithine, is a highly selective, mechanism-based inactivator of the neuronal isoform of nitric oxide synthase (nNOS)[1][2]. Its high selectivity for nNOS over endothelial NOS (eNOS) and inducible NOS (iNOS) makes it an invaluable pharmacological tool for elucidating the specific physiological and pathophysiological roles of neuronally derived NO.

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning, memory, and cognitive function. The two most extensively studied forms of synaptic plasticity are long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons, and long-term depression (LTD), a long-lasting reduction in synaptic efficacy. The nitric oxide signaling pathway has been shown to be a critical modulator of both LTP and LTD in various brain regions, including the hippocampus and cortex.

Mechanism of Action: The nNOS/NO/cGMP Signaling Pathway

The canonical pathway through which nNOS-derived NO influences synaptic plasticity involves the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP)[3][4][5]. cGMP, in turn, activates cGMP-dependent protein kinase (PKG), which phosphorylates a variety of downstream targets to effect changes in synaptic strength.

Signaling Pathway in Long-Term Potentiation (LTP):

During the induction of LTP at glutamatergic synapses, the influx of Ca2+ through NMDA receptors activates calmodulin, which in turn binds to and activates nNOS. The resulting production of NO can act as a retrograde messenger, diffusing from the postsynaptic neuron to the presynaptic terminal. In the presynaptic terminal, NO activates sGC, leading to an increase in cGMP and subsequent activation of PKG. This cascade is thought to enhance neurotransmitter release, contributing to the sustained potentiation of the synapse.

Signaling Pathway in Long-Term Depression (LTD):

The role of the NO/cGMP pathway in LTD is also well-established, particularly in the cerebellum and striatum. In these regions, NO can be generated in response to different patterns of synaptic activity and receptor activation. Similar to LTP, the subsequent increase in cGMP and PKG activity is a key step in the induction of LTD, although the downstream targets and ultimate effects on synaptic transmission are distinct.

dot

Caption: nNOS/NO/cGMP signaling pathway in synaptic plasticity.

Quantitative Data on the Effects of nNOS Inhibition

The following tables summarize quantitative data from studies investigating the effects of nNOS inhibitors on synaptic plasticity and related biochemical assays.

| Inhibitor | Concentration | Assay | Brain Region | Effect | Reference |

| Vinyl-L-NIO (l-VNIO) | 100 nM | cGMP Measurement | Hippocampal Slices | No significant effect on tonic cGMP levels | [6] |

| 1400W (nNOS/iNOS inhibitor) | 1 µM | cGMP Measurement | Hippocampal Slices | No significant effect on tonic cGMP levels | [6] |

| N-propyl-L-arginine (NPA) | 1 µM | cGMP Measurement | Hippocampal Slices | No significant effect on tonic cGMP levels | [6] |

| L-NIO (non-selective NOS inhibitor) | 100 µM | cGMP Measurement | Hippocampal Slices | Significant reduction in BAY 41-2272-stimulated cGMP levels | [6] |

| L-NNA (non-selective NOS inhibitor) | 100 µM | cGMP Measurement | Hippocampal Slices | Significant reduction in BAY 41-2272-stimulated cGMP levels | [6] |

| Inhibitor | Concentration | Plasticity Protocol | Brain Region | Effect on fEPSP Slope (% of Baseline) | Reference |

| Control | - | High-Frequency Stimulation (HFS) | Hippocampal CA1 | 148 ± 6% at 75 min post-HFS | [7] |

| L-NIO | 100 µM | High-Frequency Stimulation (HFS) | Hippocampal CA1 | 115 ± 12% at 75 min post-HFS (gradual decay) | [7] |

| Control (eNOS knockout) | - | High-Frequency Stimulation (HFS) | Hippocampal CA1 | Unstable LTP | [6] |

| L-NNA (in eNOS knockout) | 100 µM | High-Frequency Stimulation (HFS) | Hippocampal CA1 | No significant effect compared to eNOS knockout control | [6] |

| 1400W | 1 µM | High-Frequency Stimulation (HFS) | Hippocampal CA1 | Profound dissipation of late-phase LTP | [6] |

| N-propyl-L-arginine (NPA) | 1 µM | High-Frequency Stimulation (HFS) | Hippocampal CA1 | Profound dissipation of late-phase LTP | [6] |

Detailed Experimental Protocols

Electrophysiological Recording of Long-Term Potentiation (LTP)

Objective: To measure the effect of Vinyl-L-NIO on LTP at Schaffer collateral-CA1 synapses in hippocampal slices.

Materials:

-

Adult male Sprague-Dawley rats (4-6 weeks old)

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 4.0 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2.5 CaCl2, and 1.5 MgCl2, bubbled with 95% O2/5% CO2.

-

Vinyl-L-NIO hydrochloride

-

Dissection tools, vibratome, interface or submerged recording chamber, amplifier, digitizer, and data acquisition software.

-

Bipolar stimulating electrode and glass recording microelectrode (filled with aCSF).

Procedure:

-

Anesthetize the rat and rapidly dissect the brain, placing it in ice-cold, oxygenated aCSF.

-

Prepare 400 µm thick transverse hippocampal slices using a vibratome.

-

Transfer slices to an interface or submerged recording chamber and allow them to recover for at least 1 hour at 28-30°C, perfused with oxygenated aCSF.

-

Place a bipolar stimulating electrode in the stratum radiatum to stimulate Schaffer collateral afferents and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline of fEPSPs by delivering single pulses at 0.05 Hz for at least 20 minutes.

-

Apply Vinyl-L-NIO to the perfusion medium at the desired concentration (e.g., 100 nM) and continue baseline recording for another 20 minutes.

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 pulses at 100 Hz).

-

Record fEPSPs for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.

-

Analyze the data by measuring the initial slope of the fEPSP and expressing it as a percentage of the pre-HFS baseline.

Western Blot Analysis of Synaptic Proteins

Objective: To determine the effect of Vinyl-L-NIO on the expression levels of synaptic proteins following a plasticity-inducing stimulus.

Materials:

-

Hippocampal slices treated as described in the electrophysiology protocol.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, electrophoresis apparatus, and transfer system.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against synaptic proteins (e.g., PSD-95, synaptophysin) and a loading control (e.g., β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate and imaging system.

Procedure:

-

Following the experimental treatment (e.g., HFS with or without Vinyl-L-NIO), rapidly homogenize hippocampal slices in ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Visualizations

References

- 1. apexbt.com [apexbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tonic and Phasic Nitric Oxide Signals in Hippocampal Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the Role of Nitric Oxide in Hippocampal Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of Neuronal Nitric Oxide Synthase in the Landscape of Neurodegenerative Diseases: A Technical Guide

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating the multifaceted role of neuronal nitric oxide synthase (nNOS) in neurodegenerative diseases. By synthesizing foundational research on Alzheimer's disease, Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS), this document provides a structured overview of quantitative data, detailed experimental protocols, and critical signaling pathways to facilitate a deeper understanding of nNOS as a therapeutic target.

Abstract

Neuronal nitric oxide synthase (nNOS), a key enzyme responsible for the production of the signaling molecule nitric oxide (NO) in the nervous system, has emerged as a critical player in the pathogenesis of several neurodegenerative diseases. Its role, however, is complex and often contradictory, exhibiting both neuroprotective and neurotoxic effects depending on the cellular context and disease state. This guide consolidates current foundational research to provide a clear and concise overview of the involvement of nNOS in Alzheimer's, Parkinson's, and Huntington's diseases, and ALS. It presents quantitative data on nNOS expression and activity, detailed protocols for key experimental techniques, and visual representations of associated signaling pathways to support ongoing research and drug development efforts.

The Dichotomous Nature of nNOS in Neurodegeneration

Nitric oxide, produced by nNOS, is a pleiotropic molecule that functions as a neurotransmitter, a modulator of synaptic plasticity, and a regulator of cerebral blood flow. However, under pathological conditions, excessive NO production can lead to nitrosative stress, protein misfolding, mitochondrial dysfunction, and ultimately, neuronal cell death. The specific contribution of nNOS to neurodegeneration varies across different diseases, highlighting the complexity of its signaling pathways.

-

In Alzheimer's Disease (AD) , studies have shown alterations in nNOS expression, with some reports indicating a decrease in the number of nNOS-expressing neurons in vulnerable brain regions like the hippocampus.[1] This loss may contribute to cognitive decline by disrupting normal synaptic function. Conversely, nNOS can also be involved in the excitotoxicity cascade initiated by amyloid-beta (Aβ) plaques and glutamate dysregulation.[2]

-

In Parkinson's Disease (PD) , an increased concentration of nNOS has been observed in the midbrain of both patients and animal models.[3] This upregulation is thought to contribute to the degeneration of dopaminergic neurons in the substantia nigra through mechanisms involving oxidative and nitrosative stress.[4]

-

In Huntington's Disease (HD) , a neurodegenerative disorder characterized by severe neuronal loss in the striatum, nNOS-expressing interneurons are surprisingly spared.[5] This resilience is attributed to their failure to produce significant amounts of mitochondrial reactive oxygen species (mt-ROS) in response to excitotoxic stimuli, a key event in the disease's progression.[5] However, overall nNOS expression and activity appear to be reduced in the striatum of HD models, which may contribute to the pathological changes in corticostriatal circuits.

-

In Amyotrophic Lateral Sclerosis (ALS) , a fatal neurological disorder affecting motor neurons, the role of nNOS is also multifaceted. While some studies show a depletion of nNOS-positive motor neurons, others report increased nNOS immunoreactivity in the spinal cord of ALS patients, suggesting a complex involvement in motor neuron degeneration.

Quantitative Analysis of nNOS in Neurodegenerative Diseases

The following tables summarize key quantitative findings regarding nNOS expression and activity in various neurodegenerative diseases, providing a basis for comparative analysis.

| Disease Model/Patient Cohort | Brain Region | Method | Change in nNOS | Quantitative Data | Reference |

| Alzheimer's Disease | |||||

| Post-mortem human brains | Hippocampus | In-situ hybridization | Decrease | Significant decrease in the number of cells expressing detectable levels of nNOS mRNA (P < 0.05) | [1] |

| Post-mortem human brains | Frontal cortex (white matter) | In-situ hybridization | Decrease | Significant decrease in the density of neurons with detectable nNOS mRNA (P < 0.05) | [1] |

| Parkinson's Disease | |||||

| Post-mortem human midbrain | Midbrain | Immunohistochemistry | Increase | Increased concentration of nNOS observed | [3] |

| Weaver mice (PD model) | Substantia nigra | Not specified | Increase | Increased nNOS expression | [3] |

| Huntington's Disease | |||||

| R6/2 mouse model (3 months) | Cortex | qPCR | Decrease | 40% decrease in nNOS transcript expression | |

| R6/2 mouse model (3 months) | Striatum | qPCR | Decrease | 54% decrease in nNOS transcript expression | |

| Q175 mouse model (11.5 months) | Striatum | qPCR | Decrease | 19% decrease in nNOS mRNA down-regulation | |

| Amyotrophic Lateral Sclerosis | |||||

| mSOD1 (G93A) ALS mice | Lumbar spinal cord | Quantitative real-time PCR | Decrease | Lower expression of nNOS mRNA compared to wild-type mice (p<0.05) | |

| Post-mortem human spinal cord | Anterior horn | Immunohistochemistry | Increase | Mean number of nNOS-positive neurons per section: 16.2 ± 10.9 in ALS vs. 7.0 ± 9.2 in controls (P < 0.0001) |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these foundational studies.

Western Blotting for nNOS Protein Quantification

Objective: To quantify the relative abundance of nNOS protein in brain tissue homogenates.

Protocol:

-

Protein Extraction:

-

Homogenize snap-frozen brain tissue (e.g., hippocampus, substantia nigra, striatum) in 10 volumes of ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.

-

Sonicate the homogenate three times for 15 seconds each on ice.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Prepare protein samples by mixing 20 µg of protein with 4X NuPage LDS sample buffer and heating at 70°C for 10 minutes.

-

Load the samples onto a 4-12% Bis-Tris polyacrylamide gel along with a molecular weight marker.

-

Perform electrophoresis at 150V until the dye front reaches the bottom of the gel.

-

Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against nNOS (e.g., mouse anti-nNOS monoclonal antibody, 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG, 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Signal Detection and Quantification:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensity using densitometry software. Normalize the nNOS band intensity to a loading control protein (e.g., β-actin or GAPDH).

-

Immunohistochemistry for nNOS Localization and Quantification

Objective: To visualize the distribution and quantify the number of nNOS-positive neurons in brain sections.

Protocol (for Paraffin-Embedded Sections):

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene twice for 10 minutes each.

-

Rehydrate the sections by sequential immersion in 100% ethanol (2x10 min), 95% ethanol (5 min), 70% ethanol (5 min), and 50% ethanol (5 min).

-

Rinse with deionized water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing slides in 10 mM sodium citrate buffer (pH 6.0) and heating in a microwave or water bath at 95-100°C for 20 minutes.

-

Allow the slides to cool to room temperature.

-

-

Immunostaining:

-

Wash sections with PBS.

-

Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in PBS for 10 minutes.

-

Wash with PBS.

-

Block non-specific binding by incubating sections in 10% normal goat serum in PBS with 0.3% Triton X-100 for 1 hour.

-

Incubate sections with the primary antibody against nNOS (e.g., rabbit anti-nNOS polyclonal antibody, 1:500 dilution in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

-

Wash three times with PBS.

-

-

Visualization and Counterstaining:

-

Develop the peroxidase reaction using a diaminobenzidine (DAB) substrate kit until the desired staining intensity is reached.

-

Rinse with distilled water.

-

Counterstain with hematoxylin to visualize cell nuclei.

-

Dehydrate the sections through a graded series of ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

-

-

Quantification:

-

Capture images of the stained sections using a light microscope.

-

Manually or automatically count the number of nNOS-positive neurons in defined regions of interest using image analysis software.

-

nNOS Activity Assay (L-Citrulline Conversion Assay)

Objective: To measure the enzymatic activity of nNOS by quantifying the conversion of [³H]L-arginine to [³H]L-citrulline.

Protocol:

-

Tissue Homogenization:

-

Homogenize fresh or frozen brain tissue in 4 volumes of ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for the activity assay.

-

Determine the protein concentration of the supernatant.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl (pH 7.4)

-

1 mM NADPH

-

10 µM FAD

-

10 µM FMN

-

10 µM Tetrahydrobiopterin (BH4)

-

2 mM CaCl₂

-

1 µg/ml Calmodulin

-

10 µM L-arginine

-

[³H]L-arginine (e.g., 1 µCi)

-

-

Initiate the reaction by adding 50-100 µg of protein extract to the reaction mixture. The final reaction volume is typically 100 µL.

-

Incubate at 37°C for 30 minutes.

-

-

Separation of L-Citrulline:

-

Stop the reaction by adding 1 mL of ice-cold stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA).

-

Apply the reaction mixture to a cation-exchange resin column (e.g., Dowex AG 50W-X8, Na⁺ form) to bind the unreacted [³H]L-arginine.

-

Elute the [³H]L-citrulline with 2 mL of water.

-

-

Quantification:

-

Add the eluate to a scintillation vial with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the nNOS activity as pmol of [³H]L-citrulline formed per minute per mg of protein.

-

Visualizing nNOS Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving nNOS in neurodegeneration and a typical experimental workflow for its study.

Conclusion and Future Directions

The role of nNOS in neurodegenerative diseases is undeniably complex, with its effects ranging from promoting neuronal survival to exacerbating neurotoxic cascades. This guide provides a foundational framework for understanding these dual roles by presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. Future research should focus on elucidating the precise molecular switches that determine the neuroprotective versus neurotoxic functions of nNOS in different disease contexts. A deeper understanding of these mechanisms will be crucial for the development of targeted therapeutic strategies that can selectively modulate nNOS activity to slow or halt the progression of these devastating disorders. The development of isoform-selective nNOS inhibitors and activators will be instrumental in dissecting its specific contributions and for translating foundational research into clinical applications.

References

- 1. Neuronal nitric oxide synthase (nNOS) mRNA expression and NADPH-diaphorase staining in the frontal cortex, visual cortex and hippocampus of control and Alzheimer's disease brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Getting to NO Alzheimer's Disease: Neuroprotection versus Neurotoxicity Mediated by Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]

- 4. Immunohistochemical quantification of the synapse-related protein synaptophysin in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols: Preparation of Vinyl-L-NIO Hydrochloride Stock Solution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of Vinyl-L-NIO hydrochloride, a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).

Introduction

This compound is a valuable research tool for investigating the physiological and pathological roles of nitric oxide (NO) synthesized by nNOS.[1][2] It acts as a mechanism-based inactivator of nNOS, exhibiting significantly higher selectivity for nNOS over endothelial (eNOS) and inducible (iNOS) isoforms.[3][4] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 728944-69-2 | [2][3][5] |

| Molecular Formula | C₉H₁₇N₃O₂ • HCl | [3][5] |

| Molecular Weight | 235.7 g/mol | [3][5] |

| Purity | ≥95% | [3][5] |

| Formulation | A film | [3] |

Solubility Data

The solubility of this compound in various common laboratory solvents is crucial for the preparation of stock solutions. This data is summarized in Table 2.

| Solvent | Solubility |

| DMF | 60 mg/mL |

| DMSO | 50 mg/mL |

| Ethanol | 30 mg/mL |

| PBS (pH 7.2) | 10 mg/mL |

(Data sourced from Cayman Chemical product information)[3]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene or glass vial

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettors and sterile, filtered pipette tips

Procedure:

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

-

Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.357 mg of the compound (Molecular Weight = 235.7 g/mol ).

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed powder. For a 10 mM solution using 2.357 mg of powder, add 1 mL of DMSO.

-

Dissolution: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution, but avoid excessive heat.

-

Aliquoting and Storage: For convenience and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C. When stored properly, the stock solution is stable for at least four years.[3]

Visualization of Experimental Workflow and Mechanism of Action

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

Caption: Workflow for preparing a 10 mM this compound stock solution.

Signaling Pathway Inhibition by Vinyl-L-NIO

This compound selectively inhibits neuronal nitric oxide synthase (nNOS), thereby blocking the conversion of L-arginine to L-citrulline and nitric oxide (NO).

References

Application Note: In Vitro Assessment of Neuronal Nitric Oxide Synthase (nNOS) Inhibition using Vinyl-L-NIO Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the in vitro use of Vinyl-L-NIO hydrochloride, a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), in cell culture assays.[1][2][3] It includes methodologies for assessing nNOS activity by measuring nitric oxide production, along with data presentation guidelines and visualizations of the experimental workflow and underlying signaling pathway.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes, including neurotransmission, vasodilation, and immune responses.[4] It is synthesized from L-arginine by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS or NOS1), endothelial (eNOS or NOS3), and inducible (iNOS or NOS2).[5] Dysregulation of nNOS activity and excessive NO production are implicated in neurodegenerative diseases and other pathological conditions.[6]

This compound is a potent, selective, and irreversible inhibitor of nNOS.[2][7] Its high selectivity makes it an invaluable tool for studying the specific roles of nNOS in cellular signaling and for screening potential therapeutic agents that target this enzyme. This application note details a standard in vitro cell culture assay to quantify the inhibitory effect of Vinyl-L-NIO on nNOS activity.

Mechanism of Action